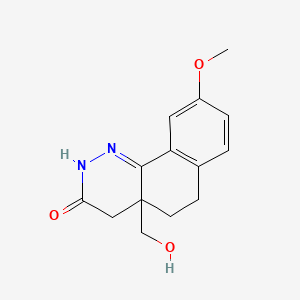

4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one

Beschreibung

4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one is a complex organic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a methoxy group and a hydroxymethyl group attached to a tetrahydrobenzo(h)cinnolinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Eigenschaften

CAS-Nummer |

126681-66-1 |

|---|---|

Molekularformel |

C14H16N2O3 |

Molekulargewicht |

260.29 g/mol |

IUPAC-Name |

4a-(hydroxymethyl)-9-methoxy-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |

InChI |

InChI=1S/C14H16N2O3/c1-19-10-3-2-9-4-5-14(8-17)7-12(18)15-16-13(14)11(9)6-10/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,18) |

InChI-Schlüssel |

VDOSTEWTEVGJEA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(CCC3(C2=NNC(=O)C3)CO)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4,4a,5,6-Tetrahydro-4a-(Hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-on umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzo(h)cinnolinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um den Benzo(h)cinnolinon-Kern zu bilden.

Einführung der Hydroxymethylgruppe: Die Hydroxymethylgruppe kann über eine Hydroxymethylierungsreaktion eingeführt werden, die häufig Formaldehyd und einen geeigneten Katalysator verwendet.

Methylierung: Die Methoxygruppe wird durch eine Methylierungsreaktion eingeführt, die typischerweise Methanol und einen sauren Katalysator verwendet.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, High-Throughput-Screening für optimale Reaktionsbedingungen und den Einsatz robuster Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,4a,5,6-Tetrahydro-4a-(Hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den Cinnolinon-Kern zu modifizieren.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) umfassen.

Hauptprodukte

Oxidation: Carbonsäuren oder Aldehyde.

Reduktion: Reduzierte Cinnolinon-Derivate.

Substitution: Verschiedene substituierte Cinnolinon-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4,4a,5,6-Tetrahydro-4a-(Hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.

Wechselwirkung mit Rezeptoren: Modulation der Rezeptoraktivität, um die Zellsignalisierung zu beeinflussen.

Veränderung der Genexpression: Beeinflussung der Expression von Genen, die mit ihrer biologischen Aktivität zusammenhängen.

Wirkmechanismus

The mechanism of action of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4,4a,5,6-Tetrahydro-4a-(Hydroxymethyl)-benzo(h)cinnolin-3(2H)-on: Fehlt die Methoxygruppe.

4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-on: Fehlt die Hydroxymethylgruppe.

4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-on: Fehlen sowohl die Methoxy- als auch die Hydroxymethylgruppe.

Einzigartigkeit

Das Vorhandensein sowohl der Methoxy- als auch der Hydroxymethylgruppe in 4,4a,5,6-Tetrahydro-4a-(Hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-on verleiht einzigartige chemische und biologische Eigenschaften, die es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung machen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.